molecular formula C16H19N7O2S B6581111 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine CAS No. 1070862-13-3

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine

Katalognummer: B6581111
CAS-Nummer: 1070862-13-3
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: OEWUQGQWHZICEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 1070862-13-3) features a triazolopyrimidine core fused with a piperazine ring substituted by a phenylmethanesulfonyl group. Its molecular formula is C₁₆H₁₉N₇O₂S (MW: 373.4 g/mol) . The sulfonyl group enhances polarity and stability, while the triazolopyrimidine moiety contributes to heterocyclic aromaticity, enabling interactions with biological targets such as enzymes or receptors.

Eigenschaften

IUPAC Name

7-(4-benzylsulfonylpiperazin-1-yl)-3-methyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O2S/c1-21-15-14(19-20-21)16(18-12-17-15)22-7-9-23(10-8-22)26(24,25)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWUQGQWHZICEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Diazotization and Cyclocondensation Strategies

The triazolo[4,5-d]pyrimidine scaffold is typically synthesized via diazotization of 5-amino-1H-1,2,4-triazole derivatives followed by cyclocondensation with β-keto esters or nitriles. For instance, 5-amino-3-methyl-1H-1,2,4-triazole reacts with ethyl cyanoacetate under acidic conditions to form the bicyclic intermediate. The methyl group at the 3-position is introduced during the triazole synthesis, often via alkylation of precursor amines.

Key Reaction Conditions

  • Diazotization : Use of isoamyl nitrite (iAmONO) in acetic acid at 0–5°C.

  • Cyclocondensation : Heating at 80–100°C in ethanol or DMF, yielding 3-methyl-3H-triazolo[4,5-d]pyrimidin-7(6H)-one.

Halogenation for Subsequent Functionalization

Chlorination of the 7-position using phosphoryl chloride (POCl₃) converts the ketone to a chloro derivative, enabling nucleophilic substitution. For example, treatment of 3-methyl-3H-[1,2,]triazolo[4,5-d]pyrimidin-7(6H)-one with POCl₃ at reflux for 4–6 hours affords 7-chloro-3-methyl-3H-triazolo[4,5-d]pyrimidine in 75–85% yield.

Synthesis of 4-Phenylmethanesulfonylpiperazine

Piperazine Sulfonylation

The phenylmethanesulfonyl group is introduced via sulfonylation of piperazine. Two primary methods are documented:

Direct Sulfonylation with Phenylmethanesulfonyl Chloride

Piperazine reacts with phenylmethanesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base (e.g., triethylamine or K₂CO₃). The reaction proceeds at 0–25°C, yielding 4-phenylmethanesulfonylpiperazine in 60–70% yield after purification.

Palladium-Catalyzed Coupling for Arylpiperazines

For analogs requiring aryl group installation, Pd-catalyzed cross-coupling is employed. For example, 1-bromo-4-(methylsulfonyl)benzene reacts with piperazine using Pd(OAc)₂/BINAP catalysis in toluene at 100°C, yielding 1-(4-(methylsulfonyl)phenyl)piperazine. Adaptation of this method using benzyl bromide derivatives could yield the target sulfonylated piperazine.

Table 1: Comparative Sulfonylation Methods

MethodReagents/ConditionsYield (%)Citation
Direct sulfonylationPhenylmethanesulfonyl chloride, Et₃N, DCM65–70
Pd-catalyzed couplingPd(OAc)₂, BINAP, NaOtBu, toluene, 100°C20–81

Coupling of Triazolopyrimidine and Piperazine Moieties

Nucleophilic Aromatic Substitution

The 7-chloro-triazolopyrimidine undergoes substitution with 4-phenylmethanesulfonylpiperazine in polar aprotic solvents (e.g., DMF, acetonitrile) using bases such as K₂CO₃ or Cs₂CO₃. Heating at 80–100°C for 12–24 hours affords the coupled product in 50–65% yield.

Example Protocol

  • Combine 7-chloro-3-methyl-3H-[1,triazolo[4,5-d]pyrimidine (1.0 equiv), 4-phenylmethanesulfonylpiperazine (1.2 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous DMF.

  • Heat at 90°C under nitrogen for 18 hours.

  • Purify via column chromatography (SiO₂, 3:1 EtOAc/hexane) to isolate the product.

Buchwald-Hartwig Amination

For challenging substitutions, Pd-catalyzed amination using BrettPhos or XantPhos ligands enhances coupling efficiency. This method is particularly useful for electron-deficient triazolopyrimidines.

Optimized Conditions

  • Catalyst : Pd₂(dba)₃ (2 mol%)

  • Ligand : XantPhos (4 mol%)

  • Base : Cs₂CO₃ (2.5 equiv)

  • Solvent : 1,4-Dioxane, 100°C, 24 hours.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include the triazole methyl group (δ 2.65–2.70 ppm), piperazine protons (δ 3.20–3.50 ppm), and aromatic protons (δ 7.30–7.90 ppm).

  • LC-MS : Molecular ion peak [M+H]⁺ at m/z 433.2 (calculated for C₁₇H₂₁N₇O₂S).

X-ray Crystallography

Single-crystal X-ray analysis of analogous triazolopyrimidine-piperazine derivatives confirms regioselectivity and planar geometry of the heterocyclic core.

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

Competing pathways during cyclocondensation may yield regioisomers. Use of sterically hindered β-keto esters (e.g., ethyl isobutyrylacetate) favors the desired 3-methyl isomer.

Purification of Polar Intermediates

Silica gel chromatography with methanol/chloroform (1:9) effectively resolves sulfonylated piperazines from unreacted starting materials .

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations in Piperazine Derivatives

Compound A : 1-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[4-(trifluoromethyl)benzoyl]piperazine (CAS: 920225-66-7)
  • Key Difference : Replaces phenylmethanesulfonyl with a 4-(trifluoromethyl)benzoyl group.
  • Impact : The trifluoromethyl group increases lipophilicity (logP ≈ 3.2), enhancing membrane permeability but reducing aqueous solubility. The benzoyl group may engage in π-π stacking with target proteins .
Compound B : 1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine dihydrochloride
  • Key Difference : Lacks the sulfonyl group, substituted with a benzyl group on the triazole ring.
  • Impact : Reduced polarity (logP ≈ 2.8) improves blood-brain barrier penetration but decreases metabolic stability due to susceptibility to oxidative metabolism .
Compound C : 1-(4-{3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-phenylbutan-1-one (CAS: 1058232-41-9)
  • Key Difference: Substituted with a phenylbutanone group.
  • Molecular weight (365.43 g/mol) is slightly lower than the target compound .

Functional Group Modifications in Triazolopyrimidine Derivatives

Compound D : VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide)
  • Key Difference : Contains a benzoxazolyl sulfide instead of sulfonyl.
  • Impact: The sulfide group reduces electron-withdrawing effects, altering redox activity. VAS2870 is a known NADPH oxidase inhibitor, suggesting the target compound’s sulfonyl group may confer distinct inhibitory mechanisms .
Compound E : N1-(3-(2-Chlorobenzyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)ethane-1,2-diamine (Compound 17)
  • Key Difference : Propylthio and chlorobenzyl substituents.
  • Impact : The chlorine atom facilitates halogen bonding with targets (e.g., kinases), while the propylthio group increases hydrophobicity (HR-MS: [M+H]⁺ 360.1609) .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound A Compound D (VAS2870)
Molecular Weight 373.4 g/mol 495.5 g/mol 434.5 g/mol
logP (Predicted) 2.1 3.2 3.8
Solubility (µg/mL) ~15 (aqueous buffer) ~5 (DMSO preferred) ~10 (aqueous buffer)
Key Functional Group Sulfonyl Trifluoromethylbenzoyl Sulfide

Biologische Aktivität

The compound 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine is a synthetic derivative belonging to the class of triazolo-pyrimidines. This class of compounds has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment and kinase inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine
  • Molecular Formula : C₁₈H₂₄N₈O₂S
  • Molecular Weight : 396.56 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazolo-pyrimidine moiety is known for its role in inhibiting specific kinases involved in cancer cell proliferation. The sulfonylpiperazine group enhances solubility and bioavailability, making it a promising candidate for therapeutic applications.

Biological Activity Overview

Research indicates that triazolo-pyrimidine derivatives exhibit a range of biological activities:

  • Cytotoxicity Against Cancer Cell Lines :
    • Various studies have evaluated the cytotoxic effects of triazolo-pyrimidine derivatives on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
    • Table 1 summarizes the IC50 values for selected compounds in comparison to established drugs.
CompoundA549 IC50 (μM)MCF-7 IC50 (μM)HeLa IC50 (μM)
12e1.06 ± 0.161.23 ± 0.182.73 ± 0.33
Foretinib0.019--
  • Kinase Inhibition :
    • The compound has shown significant inhibitory activity against c-Met kinase, which is crucial in tumor growth and metastasis.
    • The IC50 value for c-Met inhibition was reported at 0.090 μM for compound 12e , comparable to Foretinib.

Case Study 1: Evaluation of Cytotoxicity

A study conducted on a series of triazolo-pyrimidine derivatives demonstrated that compound 12e exhibited potent cytotoxicity across multiple cancer cell lines. The results indicated that this compound could induce apoptosis and cell cycle arrest in the G0/G1 phase in A549 cells, suggesting its potential as an anticancer agent .

Case Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship revealed that modifications on the triazolo-pyrimidine core significantly impacted biological activity. Substituents at specific positions were found to enhance cytotoxic efficacy and kinase inhibition .

Q & A

Q. What are the key synthetic strategies for preparing 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the triazolopyrimidine core via cyclization reactions using precursors like aminotriazoles and pyrimidine derivatives under controlled heating (80–120°C) .
  • Step 2 : Functionalization of the piperazine moiety. The phenylmethanesulfonyl group is introduced via nucleophilic substitution or coupling reactions (e.g., using phenylmethanesulfonyl chloride in dichloromethane with a base like triethylamine) .
  • Step 3 : Final coupling of the triazolopyrimidine and sulfonylated piperazine using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or copper-mediated Ullmann reactions .
    Critical Parameters : Solvent choice (polar aprotic solvents like DMF or DMSO enhance reactivity), temperature control, and catalyst loading (0.5–5 mol% Pd/Cu) .

Q. How is structural confirmation achieved for this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., methyl group at N3 of triazole, sulfonyl group integration on piperazine) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ ion matching C₂₀H₂₂N₇O₂S₂) .
  • X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities, particularly for the triazole-pyrimidine fused system .

Q. What solvent systems are compatible with this compound for in vitro assays?

  • Primary Solvents : DMSO (for stock solutions due to high solubility) and ethanol/water mixtures (for dilution).
  • Stability Note : Avoid prolonged exposure to aqueous buffers at pH >8, as the sulfonyl group may hydrolyze .

Advanced Research Questions

Q. How can reaction yields be optimized for the final coupling step?

  • Catalyst Screening : Test Pd(OAc)₂ vs. CuI for cross-coupling efficiency. Evidence suggests Pd catalysts improve yields by 15–20% in triazolopyrimidine-piperazine couplings .
  • Solvent Optimization : Compare DMF (high polarity) vs. THF (lower polarity). DMF increases reaction rates but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) .
  • Temperature Gradient : Perform reactions at 60°C, 80°C, and 100°C. Higher temperatures (>80°C) risk triazole ring decomposition .

Q. How to resolve contradictions in reported biological activity data?

Case Study : If one study reports antitumor activity (IC₅₀ = 2 µM) and another shows no efficacy:

  • Purity Check : Reanalyze compound purity via HPLC (target ≥95%). Impurities like unreacted sulfonyl chloride can skew results .
  • Assay Conditions : Compare cell lines (e.g., HeLa vs. MCF-7) and incubation times (24h vs. 48h). Differential membrane permeability may explain discrepancies .
  • Metabolic Stability : Test compound stability in serum-containing media; rapid degradation could nullify activity in longer assays .

Q. What computational tools are suitable for structure-activity relationship (SAR) studies?

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR or CDK2). The sulfonyl group may form hydrogen bonds with catalytic lysine residues .
  • QSAR Modeling : Train models on analogs from PubChem (e.g., triazolopyrimidines with varied substituents) to predict logP and IC₅₀ values .
  • MD Simulations : Assess piperazine flexibility in aqueous vs. lipid environments (GROMACS/AMBER). Rigidity correlates with improved blood-brain barrier penetration .

Q. How to design a SAR study focusing on the sulfonyl group?

  • Analog Synthesis : Replace phenylmethanesulfonyl with methylsulfonyl, tosyl, or mesyl groups .
  • Activity Testing :
    • Antimicrobial : Broth microdilution against S. aureus and E. coli.
    • Anticancer : MTT assay on HCT-116 cells.
  • Data Analysis : Correlate sulfonyl group electronegativity (Hammett σ values) with activity trends .

Methodological Challenges

Q. How to address low solubility in pharmacokinetic studies?

  • Formulation Strategies : Use cyclodextrin-based encapsulation or PEGylation to enhance aqueous solubility .
  • In Silico Prediction : Calculate logS values (e.g., using ACD/Percepta) to guide solvent selection .

Q. What techniques validate target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to putative targets (e.g., kinases) by measuring protein thermal stability shifts after compound treatment .
  • SPR Biosensing : Quantify binding affinity (KD) using immobilized recombinant targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.